molecular formula C12H14ClN3O B11864381 2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide

2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide

Cat. No.: B11864381
M. Wt: 251.71 g/mol
InChI Key: OTSZNVZGULSCPG-UHFFFAOYSA-N
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Description

2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide is a synthetic organic compound with a complex structure It belongs to the class of indole derivatives, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide typically involves multiple steps. One common method starts with the preparation of 7-chloroindole, which is then subjected to a series of reactions to introduce the amino and N-methylpropanamide groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often resulting in the formation of simpler compounds.

Scientific Research Applications

2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to be related to its indole structure and the presence of the amino and N-methylpropanamide groups.

Comparison with Similar Compounds

2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide can be compared with other indole derivatives, such as:

    7-chloroindole: A precursor in the synthesis of the compound, known for its own biological activities.

    Tryptophan: An essential amino acid with a similar indole structure, involved in various metabolic pathways.

    Serotonin: A neurotransmitter derived from tryptophan, with a similar indole structure and significant biological functions.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-amino-3-(7-chloro-1H-indol-3-yl)-N-methylpropanamide

InChI

InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)5-7-6-16-11-8(7)3-2-4-9(11)13/h2-4,6,10,16H,5,14H2,1H3,(H,15,17)

InChI Key

OTSZNVZGULSCPG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N

Origin of Product

United States

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